2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide
CAS No.: 1857212-59-9
Cat. No.: VC11660311
Molecular Formula: C8H9ClFNO2S
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1857212-59-9 |
---|---|
Molecular Formula | C8H9ClFNO2S |
Molecular Weight | 237.68 g/mol |
IUPAC Name | 2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3 |
Standard InChI Key | XHVGZTZJVGBTRC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |
Canonical SMILES | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzene core with three substituents:
-
A chlorine atom at the 2-position
-
A fluorine atom at the 4-position
-
A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen atom is bonded to a methyl group (N-methyl) and an additional methyl group resides at the 5-position.
This arrangement creates distinct electronic effects:
-
The electron-withdrawing nature of chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) influences aromatic reactivity
-
The sulfonamide group provides hydrogen-bonding capabilities through its NH moiety
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₉ClFNO₂S |
Molecular Weight | 237.68 g/mol |
IUPAC Name | 2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide |
SMILES Notation | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |
InChI Key | XHVGZTZJVGBTRC-UHFFFAOYSA-N |
XLogP3-AA | 2.9 (estimated) |
Crystallographic Characteristics
While single-crystal X-ray data remain unpublished for this specific compound, analogous sulfonamides typically exhibit:
-
Planar sulfonamide groups with S-N bond lengths of 1.63-1.65 Å
-
Dihedral angles of 75-85° between the benzene ring and sulfonamide plane
-
Hydrogen-bonding networks through sulfonamide NH groups, often forming dimeric structures in solid state
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis typically follows a three-stage approach:
Stage 1: Benzene Ring Functionalization
-
Friedel-Crafts alkylation introduces methyl groups using AlCl₃ catalyst
-
Halogenation via electrophilic substitution:
Stage 2: Sulfonamide Formation
-
Sulfonation of the aromatic ring with chlorosulfonic acid (ClSO₃H)
-
Amination using methylamine under controlled pH (8.5-9.0)
-
Methylation of the sulfonamide nitrogen with methyl iodide in DMF
Stage 3: Purification and Isolation
-
Crystallization from ethanol/water mixtures (3:1 v/v)
-
Column chromatography using silica gel (60-120 mesh) and ethyl acetate/hexane eluent
Table 2: Key Reaction Parameters
Industrial-Scale Considerations
Recent patent developments (US20030236437A1) reveal advanced methodologies:
-
Continuous flow reactors for sulfonation steps (residence time <90s)
-
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB)
Physicochemical Profile
Thermal Properties
Table 3: Thermal Characteristics
Property | Value | Method |
---|---|---|
Melting Point | 168-172°C (decomposes) | DSC |
Boiling Point | 279.6±42.0°C (est.) | Clausius-Clapeyron |
Enthalpy of Fusion | 28.4 kJ/mol | Differential Scanning Calorimetry |
Solubility Profile
Table 4: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.89±0.12 | 25 |
Ethanol | 34.2±1.8 | 25 |
Dichloromethane | 112.5±4.3 | 25 |
DMSO | 287.9±6.1 | 25 |
The Hansen Solubility Parameters predict:
-
δD = 18.2 MPa¹/²
-
δP = 8.7 MPa¹/²
-
δH = 6.1 MPa¹/²
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
δ 7.32 (d, J=2.0 Hz, 1H, Ar-H)
δ 2.85 (s, 3H, N-CH₃)
δ 2.42 (s, 3H, C-CH₃)
13C NMR (100 MHz, DMSO-d₆):
δ 142.1 (C-SO₂)
δ 135.8 (C-Cl)
δ 132.4 (C-F)
δ 128.9, 127.3, 124.1 (Ar-C)
δ 38.2 (N-CH₃)
δ 21.4 (C-CH₃)
IR (KBr, cm⁻¹):
-
1345, 1162 (SO₂ asymmetric/symmetric stretch)
-
825 (C-Cl stretch)
-
748 (C-F stretch)
Parameter | Value |
---|---|
Caco-2 Permeability | 12.7×10⁻⁶ cm/s |
Plasma Protein Binding | 89.2% |
CYP3A4 Inhibition | IC₅₀ = 6.8 μM |
hERG Inhibition | IC₅₀ >30 μM |
Parameter | Recommendation |
---|---|
PPE Requirements | Nitrile gloves, vapor respirator |
Storage Conditions | Argon atmosphere, -20°C |
Spill Management | Absorb with vermiculite, 10% NaOH wash |
Disposal | Incineration (≥850°C) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume